

# Replicating Key Findings of Disuprazole: A Comparative Analysis

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## Compound of Interest

Compound Name: Disuprazole

Cat. No.: B1219562

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This guide provides a comparative analysis of the key findings for the proton pump inhibitor (PPI) **Disuprazole**, with a focus on replicating the pivotal results from its original investigational studies. The data presented here is benchmarked against established PPIs to offer a comprehensive performance overview for researchers, scientists, and drug development professionals.

## Mechanism of Action

**Disuprazole** is a proton pump inhibitor that works by irreversibly blocking the H<sup>+</sup>/K<sup>+</sup> ATPase in gastric parietal cells.<sup>[1]</sup> This enzyme is the final step in the pathway of gastric acid secretion. By inhibiting this proton pump, **Disuprazole** effectively reduces the production of stomach acid, providing relief from acid-related conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis.<sup>[1]</sup>

Caption: Signaling pathway of **Disuprazole** in inhibiting gastric acid secretion.

## Pharmacokinetic Profile

The pharmacokinetic properties of **Disuprazole** were evaluated in healthy adults. The study compared a 30 mg orally disintegrating tablet (ODT) formulation with a 30 mg capsule.<sup>[2][3][4]</sup> Key parameters are summarized below.

Parameter	Disuprazole 30 mg ODT	Disuprazole 30 mg Capsule
Cmax (ng/mL)	1047	1164
AUC (ng·hr/mL)	3048	3212
T1/2 (hours)	1.5	1.5
CL/F (L/hr)	11.4	11.8
Data represents mean values from a single-dose study.		

A Phase I, open-label, multiple-dose, randomized, two-period crossover study was conducted in healthy adults.[2][3][4]

- Participants: Healthy adult volunteers.
- Treatment: Participants received daily doses of 30 mg **Disuprazole** ODT or 30 mg **Disuprazole** delayed-release capsule for 5 days in two separate treatment periods.[2][3][4]
- Washout Period: A 7-day washout period separated the two treatment periods.[2][3][4]
- Sample Collection: Blood samples for measuring plasma concentrations of **Disuprazole** were collected at regular intervals for 24 hours after dosing on days 1 and 5 of each treatment period.[2][3]
- Analysis: Pharmacokinetic parameters including Cmax, AUC, T1/2, and CL/F were calculated from the plasma concentration-time data.

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- To cite this document: BenchChem. [Replicating Key Findings of Disuprazole: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219562#replicating-key-findings-from-the-original-disuprazole-paper>]

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